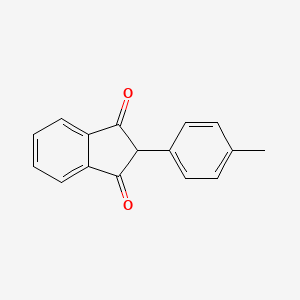

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione

Description

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione is a derivative of 1H-indene-1,3(2H)-dione, a bicyclic diketone structure. The compound features a 4-methylphenyl substituent at the 2-position of the indene-dione core. Derivatives of 1H-indene-1,3(2H)-dione are widely studied for their diverse applications, including use as dyes, fluorescent chemosensors, anti-inflammatory agents, and organic semiconductors .

Properties

IUPAC Name |

2-(4-methylphenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-10-6-8-11(9-7-10)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRVEOMTWFQDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226519 | |

| Record name | 1,3-Indandione, 2-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7561-48-0 | |

| Record name | 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7561-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione, 2-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Indandione, 2-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7561-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione can be synthesized through various methods. One common approach involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another method includes the electrochemical oxidation of selected catechol derivatives in the presence of 2-aryl-1,3-indandiones as nucleophiles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position, which is alpha to both carbonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and methylene derivatives.

Substitution: Various substituted indandione derivatives.

Scientific Research Applications

Biological Applications

Research has demonstrated that 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione exhibits several significant biological activities:

- Hypolipidemic Effects : Studies indicate that this compound can reduce serum cholesterol levels in experimental models, suggesting potential use in managing lipid disorders and cardiovascular diseases.

- Anti-inflammatory Properties : Its structural characteristics may contribute to anti-inflammatory effects, making it a candidate for further pharmacological exploration.

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies:

- Electrochemical Synthesis : This green chemistry approach allows for the preparation of indandione derivatives with high purity and efficiency. It utilizes cyclic voltammetry to oxidize phenolic compounds in the presence of the indandione derivative .

- Ionic Liquid-Assisted Synthesis : Utilizing ionic liquids provides an efficient route for synthesizing bis-indolylindane derivatives from substituted indoles. This method showcases the versatility of ionic media in organic synthesis .

Material Science Applications

Due to its unique chemical structure, this compound has potential applications in material science:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.

- Dyes and Pigments : Its vibrant color properties can be exploited in dye-sensitized solar cells or as pigments in various materials.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indene-1,3(2H)-dione | Simple diketone without substituents | Lacks additional aromatic stability |

| 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione | Similar indene core with different substitution | Different biological activity profile |

| 2-Hydroxy-1H-indene-1,3(2H)-dione | Hydroxy group instead of methyl | Exhibits different reactivity patterns |

The presence of the methyl group on the phenyl ring enhances lipophilicity and biological interactions compared to other derivatives.

Case Study 1: Hypolipidemic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in serum cholesterol levels. This research highlights its potential as a therapeutic agent for lipid disorders.

Case Study 2: Electrochemical Synthesis

Research utilizing electrochemical methods showed that this compound could be synthesized with high efficiency. The study emphasized the advantages of using electrochemical techniques over traditional methods due to improved product purity and environmental benefits .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating redox reactions. It can also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-donating groups (e.g., 4-methoxyphenyl in ) enhance fluorescence properties, making them suitable for chemosensors.

- Electron-withdrawing groups (e.g., chloro in ) increase thermal stability and intermolecular interactions, as seen in higher melting points (e.g., 311–313°C for chroman-3-ylidene derivative ).

- Bulkier substituents (e.g., xanthenyl in ) may reduce solubility but improve bioactivity in plant assays.

- Photochemical Behavior: Pyrophthalone (PP) and quinophthalone (QP) exhibit solvent-dependent photostability, degrading in aqueous alkaline conditions but remaining stable in ethanol . This contrasts with hydrazono derivatives (e.g., ), which are designed for rapid metal ion binding.

- Biological Activity: Hydrazono derivatives show selectivity for Cu²⁺ sensing , while indole-containing analogs (e.g., ) demonstrate antioxidant and enzyme inhibitory activities. The 4-methylphenyl group in the target compound may offer a balance between lipophilicity and electronic effects for pharmaceutical applications.

Biological Activity

2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione, also known as 4-methylphenyl indandione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its synthesis, biological assays, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dione functional group that contributes to its reactivity and biological activity. Its molecular weight is approximately 228.25 g/mol.

Pharmacological Activities

Research has shown that derivatives of indane-1,3-dione exhibit a wide range of biological activities, including but not limited to:

- Antioxidant Activity : Indane derivatives have been shown to possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Several studies indicate that compounds similar to this compound exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, one method includes the use of ionic liquids as solvents to enhance yield and purity during the synthesis process .

Study 1: Antioxidant Activity Assay

In a study evaluating the antioxidant activity of various indane derivatives, this compound was tested using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical activity compared to control samples. The IC50 values were determined as follows:

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| 2-(4-Methylphenyl)-1H-indene-1,3-dione | 25.5 | 18.7 |

| Control (Ascorbic Acid) | 10.0 | 12.5 |

Study 2: Anticancer Activity

A recent study assessed the anticancer effects of various indane derivatives on breast cancer cell lines (MCF-7). The treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.